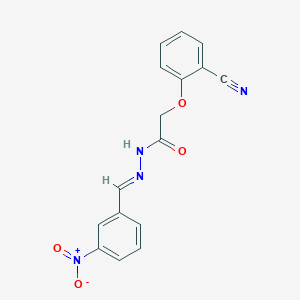
2-(2-cyanophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to 2-(2-cyanophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide involves various chemical procedures, typically starting from basic hydrazone or acetohydrazide derivatives. These procedures are carefully designed to introduce specific functional groups, such as nitro and cyano groups, at precise locations on the benzene ring, thereby generating the desired compound. For instance, similar compounds have been synthesized through reactions involving elemental analysis, IR, UV-Vis, and NMR spectroscopy, alongside single-crystal X-ray diffraction to confirm their structures (Sheng et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds analogous to 2-(2-cyanophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide is often elucidated using single-crystal X-ray diffraction. These studies reveal critical information about the compound's crystal system, space group, unit cell dimensions, and molecular configurations, such as the trans configuration with respect to C=N double bonds. The structures are stabilized by hydrogen bonds and π···π interactions, providing insights into their chemical stability and reactivity (Zhou & Jing‐jun Ma, 2012).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their structural features, including the presence of nitro, cyano, and hydrazone functionalities. These groups play a significant role in their interactions with other molecules, leading to a variety of chemical reactions. For example, compounds within this class have demonstrated strong urease inhibitory activities, indicative of their potential as biochemical tools or therapeutic agents (Sheng et al., 2015).
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
Hydrazone compounds have been synthesized and their third-order nonlinear optical properties investigated, suggesting potential applications in optical devices like optical limiters and switches. Compounds exhibited two-photon absorption, with certain derivatives showing better optical power limiting behavior, indicating their suitability for optical device applications (Naseema et al., 2010).
Urease Inhibition
New hydrazone compounds have been prepared and characterized, demonstrating strong urease inhibitory activities. This suggests their potential as lead compounds in the development of treatments for diseases where urease activity is a factor (Sheng et al., 2015).
Xanthine Oxidase Inhibitors
Hydrazones have been prepared and shown to exhibit xanthine oxidase inhibitory activities, with certain derivatives being particularly effective. This points to their potential in managing conditions related to excessive xanthine oxidase activity, such as gout (Xue et al., 2022).
Heavy Metal Sensing
Hydrazone derivatives have been used to fabricate sensitive and selective sensors for heavy metal ions like Hg2+, showcasing their application in environmental monitoring and safety assessments (Hussain et al., 2017).
Chemotherapeutic Agents
Hydrazide and oxadiazole derivatives, related to the target compound, have been designed and synthesized, exhibiting significant cytotoxic and antimicrobial activities. This highlights their potential as chemotherapeutic agents with improved antitumor activity (Kaya et al., 2017).
Propiedades
IUPAC Name |
2-(2-cyanophenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c17-9-13-5-1-2-7-15(13)24-11-16(21)19-18-10-12-4-3-6-14(8-12)20(22)23/h1-8,10H,11H2,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCUFHNHAUQRBE-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyanophenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-allyl-1-(3-vinylbenzyl)piperidin-3-yl]methanol](/img/structure/B5509024.png)
![2-chloro-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5509039.png)
![4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5509045.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-phenylacetamide](/img/structure/B5509057.png)
![N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-furohydrazide](/img/structure/B5509066.png)
![(1S*,2R*)-N'-butyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,2-cyclohexanedicarboxamide](/img/structure/B5509073.png)

![4-[(4-methoxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5509082.png)
![1-methyl-4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5509097.png)
![N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B5509105.png)
![N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5509117.png)
![4-benzyl-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5509124.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509126.png)
